molecular formula C7H11BrCl2N2 B6166340 1-(6-bromo-5-methylpyridin-2-yl)methanamine dihydrochloride CAS No. 2763780-34-1

1-(6-bromo-5-methylpyridin-2-yl)methanamine dihydrochloride

Cat. No.: B6166340
CAS No.: 2763780-34-1
M. Wt: 274
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-bromo-5-methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H10BrN2·2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-bromo-5-methylpyridin-2-yl)methanamine dihydrochloride typically involves the bromination of 6-methylpyridine followed by amination. The reaction conditions often include the use of bromine or bromotrimethylsilane as the brominating agent and subsequent reaction with methanamine under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The dihydrochloride salt form is typically obtained by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

1-(6-bromo-5-methylpyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation can produce pyridine N-oxides.

Scientific Research Applications

1-(6-bromo-5-methylpyridin-2-yl)methanamine dihydrochloride is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-(6-bromo-5-methylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-bromo-5-methylpyridin-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications.

Properties

CAS No.

2763780-34-1

Molecular Formula

C7H11BrCl2N2

Molecular Weight

274

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.